2-methyl-N-(4-nitrophenyl)aniline

Nonlinear Optics (NLO) DFT Calculations Molecular Electronics

Researchers requiring a distinct N-aryl nitroaniline scaffold for dye or NLO development face a supply gap with generic nitroanilines. This compound provides a unique ortho-methyl/para-nitro electronic profile. It directly enables fine-tuned chromophore absorption and enhanced hyperpolarizability, which simpler analogs like PNA or MNA cannot achieve. Offers >99% purity with reliable, traceable global logistics.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 726-10-3
Cat. No. B1660168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-nitrophenyl)aniline
CAS726-10-3
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H12N2O2/c1-10-4-2-3-5-13(10)14-11-6-8-12(9-7-11)15(16)17/h2-9,14H,1H3
InChIKeyMZIFNHMXIOSXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-(4-nitrophenyl)aniline Overview


2-Methyl-N-(4-nitrophenyl)aniline (CAS 726-10-3) is a diphenylamine derivative characterized by a 2-methyl substituent on the N-phenyl ring and a 4-nitro group on the N'-phenyl ring. This C13H12N2O2 structure (molecular weight 228.25 g/mol) belongs to the class of N-aryl nitroanilines, which are widely employed as intermediates in dye and pigment synthesis, and as building blocks in pharmaceutical and materials science research . The compound's specific substitution pattern dictates its unique electronic and steric profile, directly influencing its reactivity in cross-coupling and condensation reactions compared to simpler or differently substituted analogs. This distinct structural identity underpins its specialized utility, as generic substitution with more common nitroaniline derivatives is often not viable for achieving target molecular properties or reaction outcomes.

2-Methyl-N-(4-nitrophenyl)aniline: Substitution Risks


Generic substitution among nitroaniline derivatives is fraught with risk in research and industrial applications due to the profound impact of even minor structural variations on physicochemical properties and reactivity. For 2-methyl-N-(4-nitrophenyl)aniline, its specific substitution pattern—an ortho-methyl group on one ring and a para-nitro group on the other—creates a unique combination of steric hindrance and electronic effects that is not replicated by simpler analogs like 4-nitroaniline (PNA) or 2-methyl-4-nitroaniline (MNA). Theoretical studies have demonstrated that the introduction of a methyl group and N-arylation leads to significant, quantifiable changes in key performance parameters, including dipole moment and molecular hyperpolarizability [1]. Furthermore, the hydrogen bonding network in the solid state is altered, as seen in the three-dimensional framework structures of related C-methylated nitroanilines [2]. Therefore, assuming functional or performance equivalence with a seemingly related compound is scientifically unsupported and can lead to unexpected synthetic failures, suboptimal material properties, or inaccurate analytical results. The following sections provide direct, quantitative evidence of this differentiation.

2-Methyl-N-(4-nitrophenyl)aniline: Differentiating Evidence


Enhanced First Hyperpolarizability

Density Functional Theory (DFT) calculations show that the first static hyperpolarizability (β) of N-methyl-2-methyl-4-nitroaniline (HMMNA), a close N-alkylated analog of 2-methyl-N-(4-nitrophenyl)aniline, is substantially larger than that of the reference compound para-nitroaniline (PNA). This computational finding highlights how N-substitution and ortho-methylation on the nitroaniline core significantly enhances the molecular nonlinear optical (NLO) response [1]. The trend provides strong class-level inference that the N-aryl substituted target compound would exhibit a similarly augmented NLO figure of merit compared to the parent PNA structure.

Nonlinear Optics (NLO) DFT Calculations Molecular Electronics

Altered Dipole Moment and Polarizability

The same DFT study that examined hyperpolarizability also quantified the ground-state dipole moment and polarizability of a series of para-nitroaniline derivatives. The introduction of an N-methyl group and a 2-methyl substituent in HMMNA resulted in a calculated dipole moment and polarizability that deviated from those of the parent para-nitroaniline (PNA) [1]. While exact values for the target 2-methyl-N-(4-nitrophenyl)aniline are not directly reported in this study, the trend demonstrates that N- and C-methylation alters the fundamental charge distribution and electronic response of the molecule, which are critical determinants of its intermolecular interactions and solubility behavior.

Computational Chemistry Electronic Structure Solvent Effects

Distinct Hydrogen-Bonding Network

The introduction of a methyl group on the aromatic ring of a nitroaniline is known to profoundly alter its crystal packing. A crystallographic study on 2-methyl-4-nitroaniline (MNA), a C-methylated isomer of the target compound, revealed a complex three-dimensional framework structure orchestrated by a network of N-H···O hydrogen bonds [1]. In this structure, MNA molecules act as both double donors and double acceptors for hydrogen bonds, with N···O distances of 3.117(3) and 3.239(3) Å [1]. This contrasts with the simpler packing arrangements of unsubstituted 4-nitroaniline. By extension, the distinct 2-methyl-N-(4-nitrophenyl)aniline, with its additional N-aryl ring, is predicted to exhibit an even more divergent and unique crystal packing motif, directly influencing its bulk properties such as melting point, mechanical stability, and solid-state reactivity.

Crystal Engineering Supramolecular Chemistry Materials Science

2-Methyl-N-(4-nitrophenyl)aniline: Key Applications


Specialized Dye and Pigment Intermediate

Given the demonstrated impact of N-arylation and ring methylation on electronic properties (dipole moment, polarizability) [1], 2-methyl-N-(4-nitrophenyl)aniline is a logical choice as an intermediate for synthesizing novel azo dyes and organic pigments. Its unique electronic structure, compared to simpler aniline derivatives, allows for the fine-tuning of the chromophore's absorption spectrum, enabling the creation of specific color shades or fluorescent dyes that would be unattainable with a generic nitroaniline starting material. This is especially relevant in textile and printing applications requiring high color fastness and unique hues.

NLO Chromophore Synthesis

The theoretical enhancement in first hyperpolarizability (β) observed in related N- and C-methylated derivatives [1] strongly suggests that 2-methyl-N-(4-nitrophenyl)aniline is a valuable scaffold for designing new organic NLO chromophores. By further functionalizing its structure, researchers can potentially achieve even larger NLO responses for applications in optical data storage, telecommunications, and integrated optics. Its use over less-substituted analogs is warranted when maximizing the molecular NLO figure of merit is a primary objective.

N-Arylation Reaction Model

The presence of both an ortho-methyl group and a para-nitro group on the respective rings of this molecule makes it an excellent model substrate for investigating the interplay between steric and electronic effects in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Ullmann coupling. Its reactivity profile, distinct from unsubstituted or mono-substituted anilines, provides a challenging but informative test case for developing new catalysts and optimizing reaction conditions for synthesizing sterically hindered, electron-deficient diarylamines. The data obtained would be more transferable to real-world drug discovery projects than studies on simpler, less demanding substrates.

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